1-ethyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonyl}-1H-pyrazole hydrochloride 1-ethyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonyl}-1H-pyrazole hydrochloride
Brand Name: Vulcanchem
CAS No.: 2034241-64-8
VCID: VC6831013
InChI: InChI=1S/C12H15N3O2S2.ClH/c1-2-14-9-11(7-13-14)19(16,17)15-5-3-12-10(8-15)4-6-18-12;/h4,6-7,9H,2-3,5,8H2,1H3;1H
SMILES: CCN1C=C(C=N1)S(=O)(=O)N2CCC3=C(C2)C=CS3.Cl
Molecular Formula: C12H16ClN3O2S2
Molecular Weight: 333.85

1-ethyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonyl}-1H-pyrazole hydrochloride

CAS No.: 2034241-64-8

Cat. No.: VC6831013

Molecular Formula: C12H16ClN3O2S2

Molecular Weight: 333.85

* For research use only. Not for human or veterinary use.

1-ethyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonyl}-1H-pyrazole hydrochloride - 2034241-64-8

Specification

CAS No. 2034241-64-8
Molecular Formula C12H16ClN3O2S2
Molecular Weight 333.85
IUPAC Name 5-(1-ethylpyrazol-4-yl)sulfonyl-6,7-dihydro-4H-thieno[3,2-c]pyridine;hydrochloride
Standard InChI InChI=1S/C12H15N3O2S2.ClH/c1-2-14-9-11(7-13-14)19(16,17)15-5-3-12-10(8-15)4-6-18-12;/h4,6-7,9H,2-3,5,8H2,1H3;1H
Standard InChI Key VLCFIGYODXYWTO-UHFFFAOYSA-N
SMILES CCN1C=C(C=N1)S(=O)(=O)N2CCC3=C(C2)C=CS3.Cl

Introduction

Chemical Identity and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic thieno[3,2-c]pyridine system fused to a pyrazole ring via a sulfonyl bridge. The thienopyridine core consists of a sulfur-containing thiophene ring fused to a partially saturated pyridine, adopting a 4H,5H,6H,7H-tetrahydro configuration that imposes conformational rigidity . The N-ethyl pyrazole group at position 4 is connected through a sulfonamide linker, enhancing polarity and hydrogen-bonding capacity. The hydrochloride salt improves aqueous solubility, critical for in vitro assays.

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular FormulaC₁₂H₁₆ClN₃O₂S₂
Molecular Weight333.85 g/mol
IUPAC Name5-(1-ethylpyrazol-4-yl)sulfonyl-6,7-dihydro-4H-thieno[3,2-c]pyridine; hydrochloride
SMILESCCN1C=C(C=N1)S(=O)(=O)N2CCC3=C(C2)C=CS3.Cl
PubChem CID91623589

Synthetic Pathways and Optimization

Retrosynthetic Analysis

Synthesis likely proceeds through sequential heterocycle formation and sulfonylation. Source suggests a multi-step approach:

  • Thienopyridine Construction: Cyclocondensation of 3-aminothiophene derivatives with carbonyl equivalents generates the tetrahydrothieno[3,2-c]pyridine scaffold .

  • Sulfonation: Reaction with 1-ethyl-1H-pyrazole-4-sulfonyl chloride (CAS 957514-21-5) under basic conditions installs the sulfonamide bridge .

  • Salt Formation: Treatment with HCl in polar aprotic solvents yields the hydrochloride.

Challenges in Scale-Up

The sulfonation step requires careful stoichiometry to avoid over-sulfonation of the secondary amine. Chromatographic purification is complicated by the hydrochloride’s polarity, necessitating reversed-phase HPLC. Yield optimization remains unpublished, but analogous syntheses report 30–45% efficiency after salt formation .

Structural and Electronic Analysis

Conformational Dynamics

Density functional theory (DFT) models of related thienopyridines predict a boat conformation for the saturated pyridine ring, positioning the sulfonamide group axially to minimize steric clash with the thiophene sulfur . The pyrazole’s ethyl substituent adopts an equatorial orientation, favoring hydrophobic interactions in protein binding pockets .

Electronic Profiles

The sulfonamide linker acts as a strong electron-withdrawing group, reducing electron density on the pyrazole (calculated partial charge: −0.32e) while polarizing the thienopyridine’s aromatic system. This dipole moment (estimated 5.2 D) enhances binding to kinase catalytic domains, as observed in structural analogs .

Biological Activity and Mechanism

Selectivity Considerations

Comparative Analysis with Structural Analogs

Table 2: Benchmarking Against Related Compounds

CompoundMW (g/mol)Target KinaseSelectivity IndexSource
Target Compound333.85N/AN/A
MU1464401.32Haspin>100 vs. CDK2
KD-0093467.90Undisclosed35 (kinome-wide)
Tetrahydrothienopyridine HCl179.67N/AN/A

The target compound’s lower molecular weight compared to MU1464 suggests improved cell permeability, while the absence of a trifluoromethyl group (cf. KD-0093) may reduce metabolic clearance .

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